3-Methylazetidine-3-carbonitrile hydrochloride
Overview
Description
3-Methylazetidine-3-carbonitrile hydrochloride, also known as MACNHCl, is a chemical compound with the molecular formula C5H9ClN2. It has a molecular weight of 132.59 g/mol. It is used in research .
Synthesis Analysis
The synthesis of 3-Methylazetidine-3-carbonitrile hydrochloride involves several steps . The first stage involves the reaction of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate with 2,2,2-trifluoroethanol at 150℃ for 4 hours under microwave irradiation in an inert atmosphere . The second stage involves the addition of hydrogen chloride in diethyl ether at 0℃ . The product is then obtained as a light yellow powder .Molecular Structure Analysis
The molecular structure of 3-Methylazetidine-3-carbonitrile hydrochloride consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
3-Methylazetidine-3-carbonitrile hydrochloride is a compound with a molecular weight of 132.59 g/mol. Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
Biotransformations and Synthetic Applications
3-Methylazetidine-3-carbonitrile hydrochloride and similar compounds have been studied for their biotransformation capabilities. For instance, using Rhodococcus erythropolis AJ270 as a whole cell catalyst, racemic azetidine-2-carbonitriles underwent efficient and enantioselective biotransformations to form azetidine-2-carboxylic acids and their amide derivatives. These products have been used in nucleophilic ring-opening reactions and intramolecular CuI-catalyzed cross-coupling reactions for the synthesis of diverse compounds like azetidine-fused 1,4-benzodiazepin-2-one derivatives (Leng et al., 2009).
Pharmaceutical Applications
Compounds structurally related to 3-Methylazetidine-3-carbonitrile hydrochloride, such as PI3Kδ inhibitors, have been evaluated for the treatment of asthma. These inhibitors show promise in oral administration and have exhibited good absorption and metabolic stability (Norman, 2014).
Synthesis of Heterocyclic Systems
Various heterocyclic systems have been synthesized using compounds similar to 3-Methylazetidine-3-carbonitrile hydrochloride. These include the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and related compounds through a three-component condensation process. Such syntheses are significant for creating diverse chemical libraries used in drug discovery (Ranjbar‐Karimi et al., 2010).
Anticancer and Vasorelaxant Properties
Research has also focused on the development of new chemical entities derived from pyridine- and chromene-carbonitrile analogs, demonstrating significant vasodilation and cytotoxic properties. Some of these derivatives have shown promising results as potential therapeutic candidates for the combined treatment of cancer and cardiovascular diseases (Dawood et al., 2021).
Corrosion Inhibition
In the field of materials science, pyranopyrazole derivatives, including those structurally related to 3-Methylazetidine-3-carbonitrile hydrochloride, have been synthesized and investigated as inhibitors for mild steel corrosion. These studies provide insights into the protective qualities of these compounds in industrial applications (Yadav et al., 2016).
Future Directions
properties
IUPAC Name |
3-methylazetidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXJKYVRMRUVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726988 | |
Record name | 3-Methylazetidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazetidine-3-carbonitrile hydrochloride | |
CAS RN |
936850-33-8 | |
Record name | 3-Methylazetidine-3-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylazetidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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